molecular formula C22H24ClN3O5S B2506149 Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1330347-76-6

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2506149
CAS RN: 1330347-76-6
M. Wt: 477.96
InChI Key: FYVRTPKUHFBDIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, as described in the first paper, involves hydrazinolysis and cyclization starting from 2,3-dichloropyridine, achieving a total yield of 43.1% . Similarly, the synthesis of 2-Oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, a key intermediate of prasugrel, is performed through a sequence of reactions including Vilsmeier reaction, cyclization, hydrazinolysis, azidation, rearrangement, and deprotection, with an overall yield of about 25% . These methods may be relevant to the synthesis of the compound , as it also contains a tetrahydrothienopyridine core.

Molecular Structure Analysis

The molecular structure of the compound likely features a tetrahydrothienopyridine ring system, as suggested by its name and the related compounds studied in the papers. The presence of an isoindolinone moiety indicates a bicyclic structure with a lactam, which is a common feature in many biologically active compounds. The ethyl ester group would be expected to be on the periphery of the molecule, potentially increasing its lipophilicity and affecting its pharmacokinetic properties.

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The ester group could undergo hydrolysis under basic or acidic conditions, while the amide linkage might be stable under physiological conditions but could be targeted by nucleophilic attack or hydrolysis under more extreme conditions. The tetrahydrothienopyridine core could participate in electrophilic aromatic substitution reactions, given the presence of an activated pyridine ring.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not provided in the papers, we can infer that the compound is likely to be a solid at room temperature, given its complex structure and the presence of multiple hydrogen bond acceptors and donors. Its solubility in water may be limited, but it could be soluble in organic solvents due to the ethyl ester group. The presence of a hydrochloride salt form suggests that it may have been synthesized to improve its solubility or stability for potential applications.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

The compound has been explored for its role in facilitating the synthesis of various organic molecules. For instance, its involvement in phosphine-catalyzed [4 + 2] annulation processes has been documented, highlighting its utility in creating highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003). This illustrates its potential in contributing to the synthesis of complex organic structures, which can be pivotal in drug discovery and development.

Potential Anticancer Properties

One study detailed the synthesis and evaluation of derivatives of Ethyl 2-aminothiazole 4-carboxylate, including Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate, for their anticancer activities. These compounds were designed and synthesized to manage and control colorectal cancer. The in vitro and in silico studies demonstrated significant anti-proliferative effects and enzyme inhibitory actions, suggesting a promising potential for these compounds in colorectal cancer treatment (Ilyas et al., 2021).

Antimicrobial Applications

Research into the antimicrobial properties of related pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-Chloro-6-ethoxy-4-acetylpyridine, has shown that many of these compounds exhibit significant antibacterial and antifungal activities. This highlights the broader applicability of structurally similar compounds in developing new antimicrobial agents (Hossan et al., 2012).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of N-isoindoline-1,3-dione , a class of compounds that have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis . .

Mode of Action

As a derivative of N-isoindoline-1,3-dione , it may share similar chemical reactivity and potential applications.

Biochemical Pathways

N-isoindoline-1,3-dione derivatives have shown diverse chemical reactivity and promising applications , suggesting that they may affect multiple biochemical pathways.

Result of Action

Some N-isoindoline-1,3-dione derivatives have shown potential therapeutic effects , suggesting that this compound may also have beneficial effects at the molecular and cellular level.

properties

IUPAC Name

ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S.ClH/c1-3-24-10-9-15-16(11-24)31-19(18(15)22(29)30-4-2)23-17(26)12-25-20(27)13-7-5-6-8-14(13)21(25)28;/h5-8H,3-4,9-12H2,1-2H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVRTPKUHFBDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.